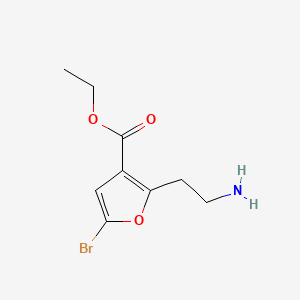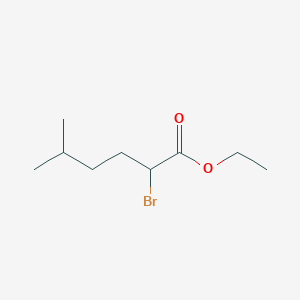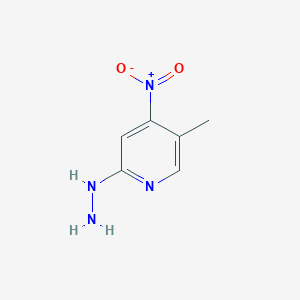
Ethyl 2-(2-Aminoethyl)-5-bromofuran-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-(2-Aminoethyl)-5-bromofuran-3-carboxylate is an organic compound that belongs to the class of furan derivatives This compound is characterized by the presence of a bromine atom at the 5-position of the furan ring, an ethyl ester group at the 3-position, and an aminoethyl group at the 2-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(2-Aminoethyl)-5-bromofuran-3-carboxylate typically involves the following steps:
Bromination of Furan: The furan ring is brominated at the 5-position using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst.
Esterification: The brominated furan is then subjected to esterification with ethyl chloroformate in the presence of a base such as triethylamine to form the ethyl ester derivative.
Aminoethylation: Finally, the ethyl ester derivative undergoes a nucleophilic substitution reaction with 2-aminoethanol to introduce the aminoethyl group at the 2-position.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but may involve optimized reaction conditions and catalysts to enhance yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to scale up the production process efficiently.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the aminoethyl group, leading to the formation of imines or oximes.
Reduction: Reduction reactions can target the bromine atom, converting it to a hydrogen atom, or reduce the ester group to an alcohol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.
Major Products Formed:
Oxidation: Formation of imines or oximes.
Reduction: Formation of alcohols or dehalogenated products.
Substitution: Formation of substituted furan derivatives with various functional groups.
Applications De Recherche Scientifique
Ethyl 2-(2-Aminoethyl)-5-bromofuran-3-carboxylate has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands due to its ability to interact with biological macromolecules.
Industry: The compound is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of Ethyl 2-(2-Aminoethyl)-5-bromofuran-3-carboxylate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It may influence signaling pathways, metabolic processes, and gene expression, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Ethyl 2-(2-Aminoethyl)-5-chlorofuran-3-carboxylate: Similar structure but with a chlorine atom instead of bromine.
Ethyl 2-(2-Aminoethyl)-5-iodofuran-3-carboxylate: Similar structure but with an iodine atom instead of bromine.
Ethyl 2-(2-Aminoethyl)-5-fluorofuran-3-carboxylate: Similar structure but with a fluorine atom instead of bromine.
Uniqueness: Ethyl 2-(2-Aminoethyl)-5-bromofuran-3-carboxylate is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its halogenated analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it suitable for specific applications in synthesis and research.
Propriétés
Formule moléculaire |
C9H12BrNO3 |
|---|---|
Poids moléculaire |
262.10 g/mol |
Nom IUPAC |
ethyl 2-(2-aminoethyl)-5-bromofuran-3-carboxylate |
InChI |
InChI=1S/C9H12BrNO3/c1-2-13-9(12)6-5-8(10)14-7(6)3-4-11/h5H,2-4,11H2,1H3 |
Clé InChI |
LMULQSKRMNFAQX-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=C(OC(=C1)Br)CCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Bromo-7-chlorobenzo[b]thiophene](/img/structure/B13674513.png)


![(S)-2-[(1-Boc-2-pyrrolidinyl)methoxy]-4-methoxy-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine](/img/structure/B13674540.png)


![4-Chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B13674548.png)
![8-Bromo-2-(2-fluorophenyl)imidazo[1,2-a]pyridine](/img/structure/B13674553.png)
![6-(Trifluoromethyl)-1H-pyrazolo[4,3-c]pyridin-3-amine](/img/structure/B13674557.png)

![7-Bromo-2-chloro-5-(methylsulfonyl)-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B13674572.png)
![5-Bromo-2,4-dichloropyrido[3,4-d]pyrimidine](/img/structure/B13674587.png)
![4-(2,9-Diazaspiro[5.5]undecan-3-yl)pyridin-3-amine](/img/structure/B13674588.png)

